molecular formula C14H18O4 B582240 Di-n-propyl phthalate-d4 CAS No. 358731-29-0

Di-n-propyl phthalate-d4

Cat. No.: B582240
CAS No.: 358731-29-0
M. Wt: 254.318
InChI Key: MQHNKCZKNAJROC-KDWZCNHSSA-N
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Description

Di-n-propyl phthalate-d4, also known as dipropyl phthalate-3,4,5,6-d4, is a deuterated form of di-n-propyl phthalate. It is a phthalate ester where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is primarily used as an analytical standard in various scientific research applications due to its stable isotopic labeling .

Mechanism of Action

Target of Action

Di-n-propyl phthalate-d4 is a deuterium-labeled version of Dipropyl phthalate The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

It is known that the compound interacts with its targets, potentially affecting various biochemical pathways . The specifics of these pathways and their downstream effects require further investigation.

Biochemical Analysis

Biochemical Properties

Di-n-propyl phthalate-d4 plays a significant role in biochemical reactions, particularly in the study of phthalate metabolism and environmental contamination. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of monoesters and alcohols. These interactions are crucial for understanding the metabolic pathways and potential toxic effects of phthalates in biological systems .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, it can disrupt cellular metabolism by interfering with the normal function of mitochondria, leading to altered energy production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation. This binding can lead to the activation or inhibition of these receptors, resulting in altered gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites. Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of this compound can cause reproductive toxicity, liver damage, and disruptions in endocrine function. These effects are dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by esterases and other enzymes. Upon entering the body, this compound is hydrolyzed by esterases to form monoesters and alcohols, which can further undergo oxidation and conjugation reactions. These metabolic pathways are essential for the detoxification and elimination of this compound from the body. Additionally, the presence of this compound can affect metabolic flux and metabolite levels, leading to changes in overall metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound within tissues is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to penetrate cell membranes and accumulate in certain tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interfere with mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-propyl phthalate-d4 is synthesized by esterification of phthalic anhydride with deuterated propanol (propanol-d4). The reaction typically involves heating phthalic anhydride with propanol-d4 in the presence of an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water and excess alcohol. The product is then purified through distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Di-n-propyl phthalate-d4, being an ester, undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Phthalic acid and propanol-d4.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Phthalic acid derivatives

Scientific Research Applications

Di-n-propyl phthalate-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography for the quantification of phthalates in various samples.

    Environmental Studies: Employed in tracing the environmental fate and transport of phthalates.

    Biological Research: Utilized in metabolic studies to understand the biotransformation of phthalates in living organisms.

    Industrial Applications: Used in the development and testing of plasticizers and polymer additives .

Comparison with Similar Compounds

  • Di-n-butyl phthalate (DnBP)
  • Diisobutyl phthalate (DiBP)
  • Di-n-hexyl phthalate (DnHP)
  • Di-n-octyl phthalate (DnOP)

Comparison: Di-n-propyl phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an analytical standard. Compared to other

Biological Activity

Di-n-propyl phthalate-d4 (DPP-d4) is a deuterated form of di-n-propyl phthalate (DPP), a compound commonly used as a plasticizer in various industrial applications. Understanding the biological activity of DPP-d4 is critical due to its potential health impacts and environmental persistence. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of DPP-d4's biological activity.

Chemical Structure and Properties

Di-n-propyl phthalate (DPP) has the chemical formula C12_\text{12}H14_\text{14}O4_4 and is characterized by its two propyl groups attached to the phthalate backbone. The deuterated version, DPP-d4, incorporates four deuterium atoms, which makes it useful in tracing studies and metabolic investigations.

Absorption and Metabolism

Research indicates that DPP is readily absorbed through the gastrointestinal tract. Once absorbed, it undergoes rapid metabolism primarily into mono-n-propyl phthalate (MnPP) and other oxidative metabolites. Studies have shown that approximately 31% of administered DPP is recovered in urine within 48 hours as MnPP and free phthalic acid . The bioavailability of DPP from oral exposure is assessed as 100%, while dermal absorption is significantly lower, estimated at around 2-4% .

Elimination

Elimination of DPP occurs predominantly via urine, with a half-life for its monoester form (MnPP) being approximately three hours in blood circulation . This rapid metabolism and elimination profile suggest that acute exposure may lead to significant systemic effects.

Acute Toxicity

DPP exhibits low acute toxicity levels. Studies have demonstrated that it does not pose significant risks through oral, dermal, or inhalation routes at typical exposure levels. For instance, in animal studies, DPP did not induce significant skin or eye irritation, nor was it found to be a skin sensitizer .

Chronic Toxicity and Long-term Effects

Chronic exposure studies have indicated potential liver toxicity associated with repeated administration of DPP. A notable study established a No Observed Adverse Effect Level (NOAEL) of 60 mg/kg body weight/day based on liver weight increases in rats . Furthermore, developmental toxicity has been observed, highlighting concerns regarding reproductive health following prolonged exposure .

Case Studies

  • Exposure in Food Products : A study conducted by the Food Standards Agency reported the presence of various phthalates, including DPP, in food products. The highest concentrations were found in meat and dairy products, raising concerns about dietary exposure among consumers .
  • Environmental Impact : Research has documented the leaching of phthalates from medical supplies into patient environments, particularly affecting vulnerable populations such as preterm neonates in intensive care units . This underscores the importance of monitoring phthalate levels in medical settings to mitigate health risks.

Table 1: Summary of Toxicokinetic Properties of this compound

ParameterValue
Molecular Weight222.24 g/mol
Bioavailability (oral)100%
Dermal Absorption2-4%
Urinary Excretion Rate31% within 48 hours
Half-life (MnPP)~3 hours

Table 2: Observed Effects from Chronic Exposure Studies

Study ReferenceNOAEL (mg/kg bw/day)Observed Effects
Poon et al., 199760Increased liver weight
Khanna et al., 1990350Histological changes in liver

Properties

IUPAC Name

dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHNKCZKNAJROC-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC)C(=O)OCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746775
Record name Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-29-0
Record name Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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